(3-Pyrrolidin-1-ylphenyl)methanol
Overview
Description
(3-Pyrrolidin-1-ylphenyl)methanol: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol moiety. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methanol typically involves the reaction of 3-bromobenzyl alcohol with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine group . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 3-Pyrrolidin-1-ylbenzaldehyde.
Reduction: 3-Pyrrolidin-1-ylphenylmethane.
Substitution: 3-Nitro-1-pyrrolidinylbenzyl alcohol (for nitration).
Scientific Research Applications
Chemistry: (3-Pyrrolidin-1-ylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for investigating the binding affinities and selectivity of potential drug candidates .
Medicine: Its structural features allow for the exploration of new pharmacophores and the development of drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (3-Pyrrolidin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its inhibitory or modulatory effects .
Comparison with Similar Compounds
- (3-Fluoro-1-®-1-phenylethyl)pyrrolidin-3-yl)methanol
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
Comparison: Compared to these similar compounds, (3-Pyrrolidin-1-ylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring. This structural difference can influence its chemical reactivity, binding affinity, and selectivity towards biological targets. The presence of the pyrrolidine ring also imparts distinct stereochemical properties, which can affect the compound’s overall biological activity and pharmacokinetic profile .
Properties
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYSGIMXUQECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428145 | |
Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-72-9 | |
Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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